molecular formula C12H10N2O3S2 B2696213 N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797761-22-8

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2696213
CAS No.: 1797761-22-8
M. Wt: 294.34
InChI Key: GAPDLVKQUQTNQE-UHFFFAOYSA-N
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Description

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of catalytic systems, such as nickel or palladium-based catalysts, to facilitate the polymerization and functionalization of thiophene compounds .

Chemical Reactions Analysis

Types of Reactions

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide include:

Uniqueness

This compound is unique due to its specific oxalamide linkage and the presence of two thiophene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-5-8-1-2-9(19-8)10(15)7-3-4-18-6-7/h1-4,6H,5H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDLVKQUQTNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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